Rel-(3S,4R)-3-methylpiperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,4R)-3-methylpiperidine-3,4-diol is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a methyl group and two hydroxyl groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4R)-3-methylpiperidine-3,4-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the reduction of a suitable precursor, such as a piperidine derivative, using a chiral reducing agent. The reaction conditions often involve low temperatures and controlled pH to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4R)-3-methylpiperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Rel-(3S,4R)-3-methylpiperidine-3,4-diol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-(3S,4R)-3-methylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Rel-(3S,4R)-3-methylpiperidine-3,4-diol can be compared with other similar compounds, such as:
Rel-(3S,4R)-3-ethylpiperidine-3,4-diol: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
Rel-(3S,4R)-3-methylpiperidine-3,4-dione:
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,4R)-3-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-6(9)4-7-3-2-5(6)8/h5,7-9H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
HYKBZZUNSZBYCZ-RITPCOANSA-N |
Isomeric SMILES |
C[C@@]1(CNCC[C@H]1O)O |
Canonical SMILES |
CC1(CNCCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.